Solubility and Physicochemical Differentiation Potential vs. Chlorinated and Unsubstituted Analogs
No direct, publicly available, head-to-head experimental solubility data exist for this compound. However, the absence of a 5-chloro substituent is expected to lower LogD by approximately 0.5–1.0 units relative to 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide analogs (class-level inference from related nicotinamide SAR) and increase aqueous solubility . The ethyl ester side chain also enhances solubility compared to the corresponding free acid or bulkier tert-butyl carbamate, which is critical for assay compatibility.
| Evidence Dimension | Predicted LogD and aqueous solubility |
|---|---|
| Target Compound Data | Predicted LogD ~1.5–2.0; solubility >50 µM in PBS (estimated) |
| Comparator Or Baseline | 5-chloro analog (e.g., CAS 1903629-75-3): Predicted LogD ~2.5–3.0; solubility <25 µM in PBS (estimated) |
| Quantified Difference | Estimated ΔLogD ~1 unit; ~2-fold solubility advantage |
| Conditions | In silico predictions based on nicotinamide SAR; not experimentally confirmed for this compound |
Why This Matters
Improved solubility facilitates higher-concentration in vitro screening and reduces the need for DMSO cosolvent, minimizing solvent-related assay artifacts during procurement and screening campaign design.
